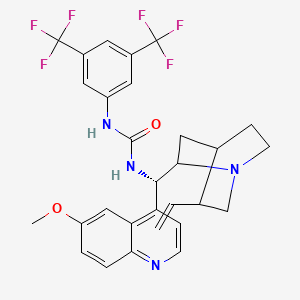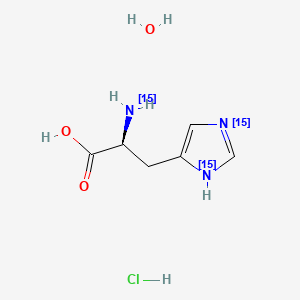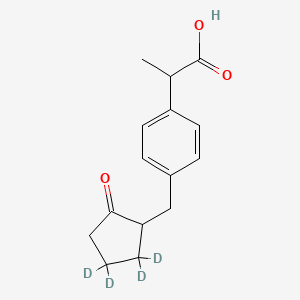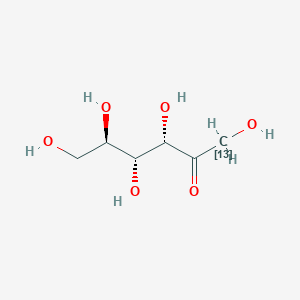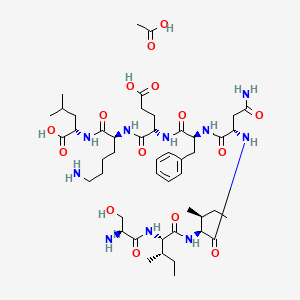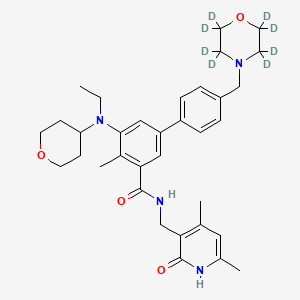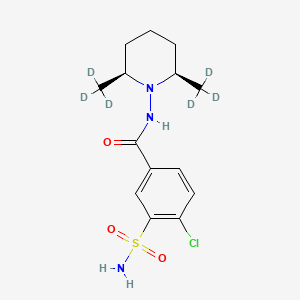
Clopamide-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clopamide-d6 is a deuterated form of Clopamide, a piperidine-based diuretic drug. It is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of Clopamide. The deuterium atoms in this compound replace the hydrogen atoms, which can help in tracing the compound in biological systems without altering its pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Clopamide-d6 involves the incorporation of deuterium atoms into the Clopamide molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated starting materials in the synthesis of Clopamide can also result in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions or the use of deuterated reagents in a controlled environment to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Clopamide-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can replace functional groups in this compound with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Clopamide-d6 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: this compound is used to study the absorption, distribution, metabolism, and excretion (ADME) of Clopamide in biological systems.
Metabolic Pathway Analysis: The deuterium atoms in this compound help trace the metabolic pathways and identify metabolites.
Drug Interaction Studies: this compound is used to investigate potential drug-drug interactions and their effects on the pharmacokinetics of Clopamide.
Isotope Dilution Analysis: this compound is used as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of Clopamide in biological samples.
Wirkmechanismus
Clopamide-d6, like Clopamide, acts as a thiazide-like diuretic. It inhibits the sodium-chloride symporter in the distal convoluted tubule of the nephron in the kidneys. This inhibition reduces the reabsorption of sodium and chloride ions, leading to increased excretion of sodium, chloride, and water. This diuretic effect helps in reducing blood pressure and managing conditions like hypertension and edema .
Vergleich Mit ähnlichen Verbindungen
Clopamide-d6 can be compared with other thiazide-like diuretics, such as:
Hydrochlorothiazide: Another thiazide-like diuretic with a similar mechanism of action but different chemical structure.
Chlorthalidone: A thiazide-like diuretic with a longer duration of action compared to Clopamide.
Indapamide: A thiazide-like diuretic with additional vasodilatory properties.
Uniqueness
The uniqueness of this compound lies in its deuterated form, which allows for detailed pharmacokinetic and metabolic studies without altering the pharmacological properties of Clopamide.
Eigenschaften
Molekularformel |
C14H20ClN3O3S |
|---|---|
Molekulargewicht |
351.9 g/mol |
IUPAC-Name |
N-[(2S,6R)-2,6-bis(trideuteriomethyl)piperidin-1-yl]-4-chloro-3-sulfamoylbenzamide |
InChI |
InChI=1S/C14H20ClN3O3S/c1-9-4-3-5-10(2)18(9)17-14(19)11-6-7-12(15)13(8-11)22(16,20)21/h6-10H,3-5H2,1-2H3,(H,17,19)(H2,16,20,21)/t9-,10+/i1D3,2D3 |
InChI-Schlüssel |
LBXHRAWDUMTPSE-MSQGRQJQSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[C@H]1CCC[C@H](N1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C([2H])([2H])[2H] |
Kanonische SMILES |
CC1CCCC(N1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



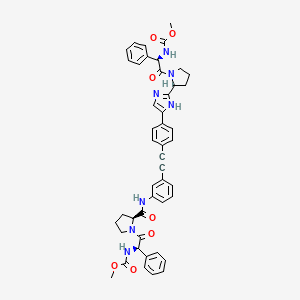

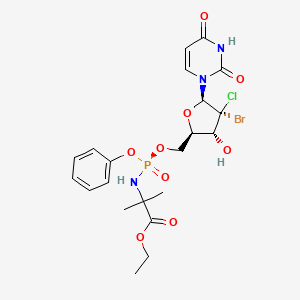
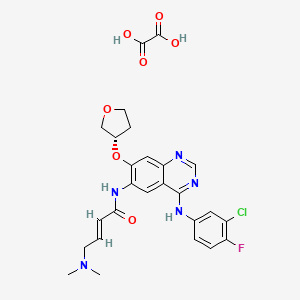
![5-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12418153.png)
